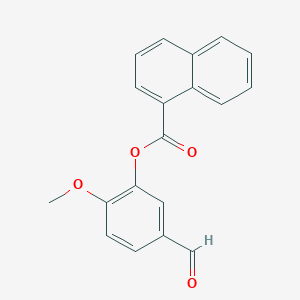

5-formyl-2-methoxyphenyl 1-naphthoate

Description

Contextualization of Aryl Ester Compounds in Modern Chemical Science

Aryl esters are a significant class of organic compounds characterized by an ester group attached to two aromatic rings (R-CO-O-Ar). infoplease.comlibretexts.org This structure imparts a unique combination of stability and reactivity, making them valuable in a multitude of scientific and industrial applications. simply.science Found in nature as components of complex lipids and contributing to the fragrances of fruits and flowers, synthetic aryl esters have become indispensable in pharmaceuticals, polymer science, and fine chemical manufacturing. simply.sciencebyjus.comwikipedia.org

In medicinal chemistry, the aryl ester motif is present in various bioactive molecules and pharmaceuticals. nih.gov The ester linkage can act as a biocompatible linker or as a pro-drug feature, designed to be hydrolyzed by enzymes in the body to release an active therapeutic agent. nih.gov Furthermore, the synthesis of aryl esters is a fundamental transformation in organic chemistry, with numerous methods developed for their efficient preparation. These include reactions between carboxylic acids and phenols, often facilitated by activating agents or catalysts to overcome the lower nucleophilicity of phenols compared to aliphatic alcohols. iajpr.comacs.org Researchers continue to develop greener and more efficient esterification protocols, reflecting the broad importance of this class of compounds. rsc.org

Rationale for Dedicated Academic Investigation of 5-Formyl-2-methoxyphenyl 1-Naphthoate (B1232437)

While specific research on 5-formyl-2-methoxyphenyl 1-naphthoate is not prominent in published literature, a clear rationale for its academic investigation can be constructed based on its constituent chemical features. The molecule is an ester formed from 1-naphthoic acid and 5-formyl-2-methoxyphenol (a derivative of vanillin).

Key Structural Features and Potential Research Interest:

Formyl Group (-CHO): The aldehyde functional group is highly versatile. wikipedia.org It can participate in a wide range of chemical reactions, including condensations, oxidations to a carboxylic acid, reductions to an alcohol, and the formation of imines. This reactivity makes it a valuable handle for synthesizing more complex molecules, attaching the compound to polymers, or developing sensor molecules where the aldehyde's reactivity is key. wikipedia.org

Methoxy (B1213986) Group (-OCH₃): The methoxy group is a common feature in natural products and pharmaceuticals. nih.gov It can influence the electronic properties and conformation of the molecule, potentially impacting its biological activity or material properties.

1-Naphthyl Group: The naphthalene (B1677914) moiety is a larger, planar aromatic system compared to a simple benzene (B151609) ring. This feature is known to be a key component in dyes, molecular sensors, and pharmaceutical agents due to its ability to intercalate with DNA or interact with protein active sites. Its fluorescence properties are also of significant interest in materials science.

Aryl Ester Linkage: The connection between these two moieties via an ester bond creates a molecule with potential for controlled hydrolysis, releasing the constituent phenol (B47542) and carboxylic acid. This could be explored in the context of pro-drug design or controlled-release systems.

The combination of a reactive aldehyde, a biologically relevant methoxy group, and a photophysically active naphthyl group provides a strong justification for synthesizing and studying this compound as a potential building block for pharmaceuticals, a novel material with specific optical properties, or a chemical probe for biological systems.

Overview of Key Research Areas and Methodologies in the Study of 5-Formyl-2-methoxyphenyl 1-Naphthoate

Were a research program to be initiated for 5-formyl-2-methoxyphenyl 1-naphthoate, it would likely follow established methodologies for the synthesis and characterization of novel organic compounds.

Synthesis: The primary method for synthesizing this molecule would be through esterification. A common approach involves reacting the precursor phenol (5-formyl-2-methoxyphenol) with an activated form of the carboxylic acid (1-naphthoic acid), such as 1-naphthoyl chloride. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. Alternative "coupling" reagents can also be used to facilitate the reaction directly from the carboxylic acid.

Purification and Characterization: Following the reaction, the crude product would be purified, typically using column chromatography. The pure compound's identity and structure would then be confirmed using a standard suite of analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the connectivity of all atoms in the molecule, identifying the characteristic signals for the formyl proton, methoxy protons, and the distinct aromatic protons on both the phenyl and naphthyl rings.

Infrared (IR) Spectroscopy: This technique would identify the key functional groups, notably the sharp carbonyl (C=O) stretching frequencies for the ester and the aldehyde.

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the exact molecular weight of the compound, thus verifying its elemental formula.

Once synthesized and characterized, further research could explore its reactivity, photophysical properties (absorption and fluorescence spectroscopy), or its biological activity in relevant assays.

Data Tables

Table 1: Predicted Physicochemical Properties of 5-Formyl-2-methoxyphenyl 1-Naphthoate Note: These properties are computationally predicted and not based on experimental data.

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₁₉H₁₄O₄ |

| Molecular Weight | 306.31 g/mol |

| LogP | 3.8 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

| Molar Refractivity | 85.3 cm³ |

Table 2: Constituent Moieties and Their Significance

| Moiety Name | Structure | Common Significance in Chemistry |

|---|---|---|

| 5-Formyl-2-methoxyphenol | A derivative of vanillin (B372448) | Provides aldehyde group for further reactions; common in natural products. |

| 1-Naphthoic Acid | A derivative of naphthalene | Provides a large, planar aromatic system; used in dyes, fluorescent probes, and pharmaceuticals. |

Properties

IUPAC Name |

(5-formyl-2-methoxyphenyl) naphthalene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O4/c1-22-17-10-9-13(12-20)11-18(17)23-19(21)16-8-4-6-14-5-2-3-7-15(14)16/h2-12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKSLPCOCHLGSAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)OC(=O)C2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Synthesis of 5 Formyl 2 Methoxyphenyl 1 Naphthoate

Precursor Synthesis and Advanced Functional Group Preparations

The successful synthesis of the target compound fundamentally relies on the efficient preparation of its two key precursors: 5-formyl-2-methoxyphenol and 1-naphthoic acid.

Synthesis of Substituted Phenol (B47542) Moieties (e.g., 5-Formyl-2-methoxyphenol Derivatives)

The synthesis of 5-formyl-2-methoxyphenol, also known as 4-hydroxy-3-methoxybenzaldehyde or isovanillin, is a critical step. Various methods have been developed for the synthesis of related substituted phenols.

One common approach involves the formylation of a precursor phenol. For instance, the Reimer-Tiemann reaction can be used to introduce a formyl group onto a phenolic ring. A synthesis of the related 2-hydroxy-5-methoxybenzaldehyde (B1199172) starts with 4-methoxyphenol, which is formylated using the Reimer-Tiemann method. chemicalbook.comchemicalbook.com The resulting 2-hydroxy-5-methoxybenzaldehyde can then be methylated to produce 2,5-dimethoxybenzaldehyde. chemicalbook.comchemicalbook.com

Another strategy involves the oxidation of a methyl group on the aromatic ring. A patent describes a method for preparing methyl 5-formyl-2-methoxybenzoate by cooling methyl 2-methoxybenzoate (B1232891) and methanesulfonic acid, followed by the addition of urotropine and heating. google.com This method, however, yields a methyl ester rather than the free phenol required for the subsequent esterification.

A more direct route to a related compound, methyl 5-formyl-3-methoxybenzoate, starts from commercially available 5-hydroxyisophthalic acid. researchgate.net The synthesis involves esterification, protection of the phenol group, monohydrolysis, selective reduction of the carboxylic acid, and finally oxidation to the aldehyde. researchgate.net

A plausible synthetic route to 5-formyl-2-methoxyphenol could start from vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), which has the desired substitution pattern. Alternatively, guaiacol (B22219) (2-methoxyphenol) could be formylated using methods such as the Vilsmeier-Haack or Duff reaction to introduce the formyl group at the 5-position.

The following table summarizes a selection of synthetic methods for related substituted phenols:

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| 4-Methoxyphenol | 1. NaOH, Chloroform (Reimer-Tiemann) | 2-Hydroxy-5-methoxybenzaldehyde | 94% (GC/MS) |

| Methyl 2-methoxybenzoate | Urotropine, Methanesulfonic acid, 90°C | Methyl 5-formyl-2-methoxybenzoate | 94% |

| 5-Hydroxyisophthalic acid | Multi-step synthesis | Methyl 3-(benzyloxy)-5-formylbenzoate | - |

Synthesis of Naphthoic Acid Scaffolds (e.g., 1-Naphthoic Acid Derivatives)

1-Naphthoic acid is the second key precursor. Several methods are available for its synthesis. A classical approach involves the carboxylation of a Grignard reagent generated from 1-bromonaphthalene. wikipedia.org Another established method is the hydrolysis of 1-naphthonitrile, which can be achieved by heating with sodium hydroxide (B78521) in alcohol in a sealed tube, followed by acidification. prepchem.com This method is reported to give a nearly quantitative yield. prepchem.com

More contemporary methods include ruthenium-catalyzed C–H activation and double-alkyne annulation of phthalic acids or anhydrides to produce multisubstituted 1-naphthoic acids. acs.org Another approach involves the oxidation of 1-acetonaphthone using DMSO and iodine, followed by treatment with TBHP. chemicalbook.com

A green chemistry approach has been patented for the synthesis of 1-naphthoic acid from naphthalene (B1677914) and carbon dioxide using a Lewis acid catalyst, which boasts a 100% atom economy. google.com

The table below outlines various synthetic routes to 1-naphthoic acid:

| Starting Material | Key Reagents | Method | Yield (%) |

| 1-Bromonaphthalene | Mg, CO2 | Grignard Reaction | - |

| 1-Naphthonitrile | NaOH, Alcohol, HCl | Hydrolysis | Nearly quantitative |

| Phthalic acids/anhydrides | Alkynes, Ru-catalyst | C-H Activation/Annulation | - |

| 1-Acetonaphthone | DMSO, I2, TBHP | Oxidation | 84% |

| Naphthalene | CO2, Lewis acid | Direct Carboxylation | 40% |

Esterification Strategies and Mechanistic Insights for 5-Formyl-2-methoxyphenyl 1-Naphthoate (B1232437) Formation

The final step in the synthesis is the esterification of 5-formyl-2-methoxyphenol with 1-naphthoic acid. The choice of esterification method is crucial for achieving a good yield and purity of the final product.

Classical Esterification Routes and Their Optimization

The Fischer-Speier esterification is a widely used method that involves reacting a carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. numberanalytics.comresearchtrend.net The mechanism involves protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, formation of a tetrahedral intermediate, and subsequent elimination of water. numberanalytics.com This reaction is typically performed under reflux conditions. numberanalytics.com

Optimization of classical esterification often involves removing the water formed during the reaction to drive the equilibrium towards the product side. This can be achieved by azeotropic distillation or the use of a dehydrating agent.

Catalytic Esterification Methodologies (e.g., Organocatalysis, Lewis Acid Catalysis)

Modern catalytic methods offer milder reaction conditions and improved selectivity.

Organocatalysis: 4-Dimethylaminopyridine (DMAP) is a highly effective organocatalyst for esterification, particularly when used in conjunction with a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC) in what is known as the Steglich esterification. numberanalytics.com

Lewis Acid Catalysis: Lewis acids can also catalyze esterification reactions. A patent describes the use of a titanium catalyst for the esterification of naphthoic acids with various alcohols. google.com Zirconocene triflate has also been identified as an effective catalyst for the synthesis of aromatic esters, with toluene (B28343) being a suitable solvent. diva-portal.org

Novel Synthetic Routes via Protecting Group Chemistry and Activation Strategies

For complex molecules or when functional groups might interfere with the reaction, protecting group strategies and activation of the carboxylic acid are employed.

Activation of the Carboxylic Acid: 1-Naphthoic acid can be converted to a more reactive derivative, such as an acid chloride or an anhydride, prior to reaction with the phenol. The reaction of an aromatic acid chloride with an alcohol is highly efficient and typically proceeds under mild conditions, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct. numberanalytics.com

Protecting Group Chemistry: While not strictly necessary for this specific synthesis, in more complex scenarios, the aldehyde group on the phenolic precursor might be protected as an acetal (B89532) to prevent side reactions during esterification. This protecting group can then be removed under acidic conditions after the ester has been formed.

The following table provides a comparison of different esterification methods:

| Method | Catalyst/Reagent | Key Features |

| Fischer-Speier Esterification | Strong acid (e.g., H2SO4) | Reversible, requires removal of water |

| Steglich Esterification | DCC, DMAP | Mild conditions, high yield |

| Acid Chloride Method | Thionyl chloride, Pyridine | Highly reactive, proceeds under mild conditions |

| Lewis Acid Catalysis | Zirconocene triflate, Titanium catalysts | Catalytic, can offer high selectivity |

Solvent Selection and Alternative Media for Synthesis

Solvents are a major contributor to the environmental impact of chemical processes, often accounting for the largest portion of waste in pharmaceutical and fine chemical manufacturing. jk-sci.com The selection of a solvent is therefore a critical aspect of green synthesis. An ideal green solvent should be non-toxic, non-flammable, biodegradable, and derived from renewable resources. rsc.org

In the context of synthesizing 5-formyl-2-methoxyphenyl 1-naphthoate, which would likely involve the esterification of 5-formyl-2-methoxyphenol with a derivative of 1-naphthoic acid, traditional solvents like benzene (B151609), toluene, chloroform, or dimethylformamide (DMF) would be avoided due to their toxicity and environmental persistence. whiterose.ac.uknih.gov Green chemistry promotes the use of safer alternatives.

Alternative Solvents:

Bio-based Solvents: Solvents derived from biomass, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and ethyl lactate, are increasingly used as replacements for hazardous solvents like tetrahydrofuran (B95107) (THF), toluene, and halogenated hydrocarbons. nih.govmerckmillipore.com

Ionic Liquids (ILs): These are salts with low melting points that can act as both catalysts and solvents. Their negligible vapor pressure reduces air pollution. For esterification, specific ILs can be designed to facilitate the reaction and be recycled. mdpi.com

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive medium that can be used for esterification. After the reaction, the CO₂ can be returned to a gaseous state, simplifying product separation and eliminating solvent waste.

Solvent-free Conditions: Conducting reactions without a solvent is often the most environmentally friendly option. bohrium.com For the synthesis of aromatic esters, solvent-free reactions can be facilitated by techniques such as microwave irradiation or by using one of the reactants in excess to act as the solvent. nih.govbohrium.com

The selection of an appropriate green solvent depends on factors such as reactant solubility, reaction temperature, and the ability to separate the product efficiently. The following table illustrates a qualitative comparison of conventional and green solvents for esterification reactions.

Table 1: Comparison of Solvents for Aromatic Ester Synthesis

| Solvent | Classification | Key Green Chemistry Considerations |

|---|---|---|

| Toluene | Conventional (Problematic) | Volatile organic compound (VOC), suspected reproductive toxicity. whiterose.ac.uk |

| Dichloromethane (DCM) | Conventional (Hazardous) | Suspected carcinogen, environmentally persistent, high emissions. whiterose.ac.uk |

| Dimethylformamide (DMF) | Conventional (Hazardous) | Reproductive toxicity, requires significant energy for removal. jk-sci.comwhiterose.ac.uk |

| 2-Methyltetrahydrofuran (2-MeTHF) | Green Alternative | Derived from renewable resources, lower toxicity than THF, preferable to many ethers. whiterose.ac.ukmerckmillipore.com |

| Ethyl Acetate | Green Alternative (Recommended) | Lower toxicity, readily biodegradable. jk-sci.com |

| Cyclopentyl Methyl Ether (CPME) | Green Alternative | High boiling point, low peroxide formation, good alternative to ethers and halogenated solvents. merckmillipore.com |

Atom Economy and Step-Efficiency Analysis

Atom economy, a concept developed by Barry Trost, is a core metric of green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. wikipedia.org The goal is to design synthetic routes where the majority of the atoms in the starting materials become part of the product, minimizing the generation of byproducts. wikipedia.org

The synthesis of 5-formyl-2-methoxyphenyl 1-naphthoate can be achieved through several pathways, each with a different atom economy.

Fischer-Speier Esterification: This is a direct acid-catalyzed reaction between a carboxylic acid (1-naphthoic acid) and a phenol (5-formyl-2-methoxyphenol). The only byproduct is water, making it a highly atom-economical method in principle. nrochemistry.com

Reaction: C₁₁H₈O₂ + C₈H₈O₃ → C₁₉H₁₄O₄ + H₂O

The theoretical atom economy for this reaction is high, as water is the only molecule lost.

Acyl Chloride Method: Reacting 1-naphthoyl chloride with 5-formyl-2-methoxyphenol in the presence of a base (like pyridine or triethylamine) is another common method. numberanalytics.com While often high-yielding, this route has a lower atom economy because it generates a stoichiometric amount of hydrochloride salt as a byproduct. numberanalytics.com

Reaction: C₁₁H₇ClO + C₈H₈O₃ + C₅H₅N → C₁₉H₁₄O₄ + C₅H₅N·HCl

Table 2: Illustrative Atom Economy Calculation for Synthesis Routes

| Synthesis Route | Reactants | Desired Product | Byproducts | % Atom Economy* |

|---|---|---|---|---|

| Fischer Esterification | 1-Naphthoic Acid, 5-Formyl-2-methoxyphenol | 5-Formyl-2-methoxyphenyl 1-naphthoate | Water (H₂O) | ~94.5% |

*Note: Percentage is calculated as (Molar Mass of Product / Sum of Molar Masses of all Reactants) x 100.

Development of Eco-Friendly Catalytic Systems

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, under milder conditions, and with greater selectivity, all while minimizing waste. For the synthesis of 5-formyl-2-methoxyphenyl 1-naphthoate, moving away from traditional corrosive and stoichiometric acid catalysts like sulfuric acid is a key objective. mdpi.comnumberanalytics.com

Green Catalytic Alternatives:

Solid Acid Catalysts: These are heterogeneous catalysts that offer significant advantages, including ease of separation from the reaction mixture, reusability, and reduced corrosivity. mdpi.com Examples include ion-exchange resins (e.g., Amberlyst-15), zeolites, and metal oxides. organic-chemistry.orgmdpi.com Their use simplifies product purification, a major source of waste in chemical synthesis.

Enzymatic Catalysis: Lipases are enzymes that can catalyze esterification reactions with high selectivity under very mild conditions (neutral pH and near-room temperature). mdpi.commdpi.com This approach avoids the need for harsh reagents and can prevent side reactions involving sensitive functional groups like the aldehyde in the target molecule. The use of immobilized enzymes further allows for easy catalyst recovery and reuse. mdpi.com

Phase-Transfer Catalysis (PTC): This technique is effective for reactions involving reactants in two immiscible phases (e.g., an aqueous and an organic phase). nih.govresearchgate.net PTC can enhance reaction rates and eliminate the need for harsh, anhydrous conditions, making the process more energy-efficient and safer. researchgate.net

Earth-Abundant Metal Catalysts: Research into catalysts based on inexpensive and non-toxic metals like iron or alkali metals (e.g., potassium carbonate) is gaining traction. jetir.orgrsc.org These provide a more sustainable alternative to catalysts based on rare or toxic heavy metals. For instance, potassium carbonate has been shown to be an effective catalyst for the transesterification of aryl esters with phenols. rsc.org

Table 3: Comparison of Catalytic Systems for Esterification

| Catalyst Type | Example | Advantages | Disadvantages |

|---|---|---|---|

| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | Inexpensive, effective | Corrosive, difficult to separate, generates acidic waste |

| Solid Acid | Amberlyst-15, Zeolites | Reusable, non-corrosive, easy separation, reduced waste. mdpi.com | Can have lower activity than homogeneous catalysts, may require higher temperatures |

| Enzyme (Biocatalyst) | Immobilized Lipase | High selectivity, mild reaction conditions, biodegradable. mdpi.commdpi.com | Higher initial cost, can be sensitive to solvent and temperature |

By integrating green solvents, designing atom-economical synthetic routes, and employing eco-friendly catalytic systems, the synthesis of 5-formyl-2-methoxyphenyl 1-naphthoate can be aligned with the principles of sustainable chemistry, reducing its environmental footprint while enhancing efficiency and safety.

Chemical Reactivity and Mechanistic Pathways of 5 Formyl 2 Methoxyphenyl 1 Naphthoate

Hydrolysis and Transesterification Kinetics and Mechanisms

The ester linkage in 5-formyl-2-methoxyphenyl 1-naphthoate (B1232437) is susceptible to nucleophilic attack, leading to hydrolysis or transesterification. The rates and dominant mechanistic pathways of these reactions are highly dependent on the catalytic conditions, specifically whether they are conducted in an acidic or basic medium.

Acid-Catalyzed Hydrolysis and Equilibrium Studies

Under acidic conditions, the hydrolysis of 5-formyl-2-methoxyphenyl 1-naphthoate to 1-naphthoic acid and 5-formyl-2-methoxyphenol is a reversible process. chemistrysteps.comlibretexts.orgdalalinstitute.com The reaction is typically catalyzed by strong mineral acids, such as hydrochloric acid or sulfuric acid.

The mechanism of acid-catalyzed ester hydrolysis is generally accepted to be an AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). researchgate.net The process is initiated by the protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of 5-formyl-2-methoxyphenol yields the protonated 1-naphthoic acid, which then deprotonates to give the final carboxylic acid product.

The equilibrium of the reaction can be shifted towards the products by using a large excess of water. chemistrysteps.comlibretexts.org The kinetics of the reaction typically follow first-order behavior with respect to both the ester and the acid catalyst. youtube.com The rate of hydrolysis is influenced by the steric hindrance around the carbonyl group and the electronic effects of the substituents on both the acyl and the phenyl portions of the molecule.

Table 1: Hypothetical Kinetic Data for Acid-Catalyzed Hydrolysis of 5-Formyl-2-methoxyphenyl 1-Naphthoate at 25°C

| [Ester] (mol/L) | [H⁺] (mol/L) | Initial Rate (mol/L·s) |

|---|---|---|

| 0.1 | 0.1 | 1.5 x 10⁻⁵ |

| 0.2 | 0.1 | 3.0 x 10⁻⁵ |

Base-Catalyzed Hydrolysis and Rate-Determining Steps

The base-catalyzed hydrolysis of 5-formyl-2-methoxyphenyl 1-naphthoate, also known as saponification, is an irreversible process that yields 1-naphthoate and 5-formyl-2-methoxyphenol. chemistrysteps.commasterorganicchemistry.com The irreversibility stems from the final deprotonation of the carboxylic acid by the base to form a carboxylate salt, which is resistant to nucleophilic attack. chemistrysteps.commasterorganicchemistry.com

The mechanism for base-catalyzed hydrolysis is a BAC2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular). chemistnotes.com It involves the direct nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This addition is the rate-determining step and results in the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the 5-formyl-2-methoxyphenoxide as the leaving group to form 1-naphthoic acid. The phenoxide is subsequently protonated by the solvent, and the carboxylic acid is deprotonated by the base.

Table 2: Relative Rates of Base-Catalyzed Hydrolysis for Phenyl Esters

| Ester | Relative Rate |

|---|---|

| Phenyl acetate | 1.0 |

| 4-Nitrophenyl acetate | 10.2 |

| 5-Formyl-2-methoxyphenyl 1-naphthoate (estimated) | ~1.5-2.0 * |

*Estimated based on the electronic effects of the formyl (electron-withdrawing) and methoxy (B1213986) (electron-donating) groups.

Transesterification Reactions with Diverse Alcohols and Phenols

Transesterification of 5-formyl-2-methoxyphenyl 1-naphthoate can be achieved with various alcohols and phenols under either acidic or basic catalysis. This reaction involves the substitution of the 5-formyl-2-methoxyphenyl group with another alkoxy or phenoxy group. The general principles of acid and base catalysis for hydrolysis also apply to transesterification.

In acid-catalyzed transesterification, the alcohol or phenol (B47542) acts as the nucleophile attacking the protonated ester. The reaction is reversible, and the equilibrium can be driven towards the desired product by using the reactant alcohol or phenol as the solvent or by removing the liberated 5-formyl-2-methoxyphenol.

Base-catalyzed transesterification proceeds via the nucleophilic attack of an alkoxide or phenoxide ion on the ester carbonyl. This method is often more efficient for primary and secondary alcohols.

Reactions Involving the Formyl Group

The aromatic aldehyde functionality in 5-formyl-2-methoxyphenyl 1-naphthoate is a site for various selective transformations, including reduction and oxidation, without affecting the ester group.

Reduction Chemistry (e.g., Selective Hydride Reductions, Catalytic Hydrogenation)

The formyl group can be selectively reduced to a hydroxymethyl group. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). britannica.com However, NaBH₄ is generally preferred for its milder nature and selectivity for aldehydes and ketones over esters. acs.org The use of a strong reducing agent like LiAlH₄ would likely reduce both the aldehyde and the ester functionalities.

Another method for the reduction of the aldehyde is catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. britannica.com Reaction conditions can be optimized to favor the reduction of the aldehyde over the ester. A more specialized reagent for the reduction of an ester to an aldehyde is Diisobutylaluminum Hydride (DIBAL-H), which is typically used at low temperatures. chemistrysteps.comcommonorganicchemistry.com

Table 3: Selective Reduction of 5-Formyl-2-methoxyphenyl 1-Naphthoate

| Reagent | Product |

|---|---|

| NaBH₄, MeOH | 5-(Hydroxymethyl)-2-methoxyphenyl 1-naphthoate |

| H₂, Pd/C | 5-(Hydroxymethyl)-2-methoxyphenyl 1-naphthoate |

Oxidation Chemistry (e.g., Selective Aldehyde Oxidation, Baeyer-Villiger Rearrangement)

The formyl group can be selectively oxidized to a carboxylic acid group. A variety of oxidizing agents can be employed for this purpose, including potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O) in the Tollens' test. britannica.com More modern and selective methods involve using reagents like Oxone or employing catalytic systems. acs.orgorganic-chemistry.org An efficient method for the oxidation of electron-rich aromatic aldehydes utilizes aqueous basic hydrogen peroxide. researchgate.net

The Baeyer-Villiger rearrangement is a potential, though less common, reaction for the formyl group. This reaction involves the oxidation of the aldehyde with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form a formate ester, which would then be susceptible to hydrolysis.

Table 4: Selective Oxidation of 5-Formyl-2-methoxyphenyl 1-Naphthoate

| Reagent | Product |

|---|---|

| KMnO₄, NaOH, H₂O | 3-Methoxy-4-(1-naphthoyloxy)benzoic acid |

| Ag₂O, NH₄OH | 3-Methoxy-4-(1-naphthoyloxy)benzoic acid |

Nucleophilic Addition Reactions (e.g., Organometallic Additions, Wittig Reactions)

The aldehyde group in 5-formyl-2-methoxyphenyl 1-naphthoate is a primary site for nucleophilic addition reactions. The electron-withdrawing nature of the formyl group polarizes the carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles.

Organometallic Additions: Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are potent nucleophiles that readily add to aldehydes. The reaction of 5-formyl-2-methoxyphenyl 1-naphthoate with an organometallic reagent would be expected to proceed via nucleophilic addition to the carbonyl carbon, forming a secondary alcohol upon workup. The general mechanism involves the attack of the carbanionic portion of the organometallic reagent on the electrophilic carbonyl carbon.

A hypothetical reaction with a Grignard reagent is depicted below:

Step 1: Nucleophilic attack of the Grignard reagent on the carbonyl carbon.

Step 2: Formation of an alkoxide intermediate.

Step 3: Protonation of the alkoxide during aqueous workup to yield the secondary alcohol.

It is important to note that the ester functionality could potentially react with excess organometallic reagent, leading to the formation of a tertiary alcohol. However, the aldehyde is generally more reactive towards nucleophiles than the ester, allowing for selective reaction under controlled conditions.

Wittig Reactions: The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. This reaction involves a phosphorus ylide (a Wittig reagent) reacting with the aldehyde functionality. For 5-formyl-2-methoxyphenyl 1-naphthoate, a Wittig reaction would convert the formyl group into a vinyl group. The stereochemical outcome of the Wittig reaction (E/Z selectivity) is influenced by the nature of the ylide and the reaction conditions.

The general mechanism of the Wittig reaction involves the formation of a betaine intermediate, which then collapses to an oxaphosphetane. The oxaphosphetane subsequently fragments to yield the alkene and triphenylphosphine oxide.

| Reactant | Reagent | Expected Product |

| 5-formyl-2-methoxyphenyl 1-naphthoate | Grignard Reagent (e.g., CH₃MgBr) | 5-(1-hydroxyethyl)-2-methoxyphenyl 1-naphthoate |

| 5-formyl-2-methoxyphenyl 1-naphthoate | Wittig Reagent (e.g., Ph₃P=CH₂) | 5-vinyl-2-methoxyphenyl 1-naphthoate |

Aromatic Substitution Reactions on the Phenyl and Naphthyl Moieties

Both the phenyl and naphthyl rings of 5-formyl-2-methoxyphenyl 1-naphthoate can potentially undergo aromatic substitution reactions. The regioselectivity of these reactions is governed by the directing effects of the existing substituents.

On the phenyl ring, the methoxy group (-OCH₃) is a strong activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance. Conversely, the formyl group (-CHO) and the ester linkage are deactivating groups and are meta-directing due to their electron-withdrawing nature. The combined effect of these substituents would make electrophilic aromatic substitution on the phenyl ring challenging and would likely direct incoming electrophiles to the positions ortho to the methoxy group and meta to the formyl group.

The naphthyl ring system is generally more reactive towards electrophiles than benzene (B151609). Electrophilic substitution on the 1-naphthyl moiety typically occurs at the C4 (para) and C5 (peri) positions. The ester group attached to the C1 position will influence the regioselectivity of the substitution.

Nucleophilic aromatic substitution is generally difficult on electron-rich aromatic rings unless they are activated by strong electron-withdrawing groups. The phenyl ring of 5-formyl-2-methoxyphenyl 1-naphthoate is not sufficiently activated for typical NAS reactions. However, if additional activating groups, such as nitro groups, were introduced onto either the phenyl or naphthyl rings, NAS could become a viable reaction pathway. In such activated systems, a nucleophile could displace a suitable leaving group (like a halide) that is positioned ortho or para to the activating group.

Photochemical Reactivity and Photoreactions of 5-Formyl-2-methoxyphenyl 1-Naphthoate

The presence of the naphthoate ester functionality suggests that 5-formyl-2-methoxyphenyl 1-naphthoate could exhibit interesting photochemical reactivity.

The Photo-Fries rearrangement is a photochemical reaction in which an aryl ester is converted to a hydroxyaryl ketone upon irradiation with UV light. asianpubs.orgwikipedia.orgsigmaaldrich.com This reaction proceeds through a radical mechanism involving the homolytic cleavage of the ester bond to form a radical pair, which then recombines within a solvent cage. asianpubs.org For 5-formyl-2-methoxyphenyl 1-naphthoate, irradiation could lead to the migration of the 1-naphthoyl group to the ortho and para positions of the phenolic oxygen, resulting in the formation of hydroxyketone products.

The expected products of a Photo-Fries rearrangement would be 2-hydroxy-4-formyl-5-methoxy-1-naphthoylbenzene and 4-hydroxy-2-formyl-5-methoxy-1-naphthoylbenzene. The relative yields of the ortho and para products can be influenced by factors such as the solvent and the presence of other substituents. Studies on related 1-naphthyl esters have shown that the distribution of products is sensitive to the reaction medium.

In addition to the Photo-Fries rearrangement, other intramolecular photoreactions could be possible. Depending on the excited state properties of the molecule, photocyclization reactions involving the naphthyl and phenyl rings could potentially occur, leading to the formation of more complex polycyclic aromatic systems. However, without specific experimental data, the feasibility and outcomes of such reactions remain speculative.

Lack of Publicly Available Research Data on the Chemical Reactivity of 5-Formyl-2-methoxyphenyl 1-naphthoate

Despite a comprehensive search of scientific literature, databases, and patent records, no specific research findings on the metal-catalyzed transformations or cross-coupling strategies for the chemical compound 5-formyl-2-methoxyphenyl 1-naphthoate could be located. The requested article on its chemical reactivity and mechanistic pathways, particularly concerning metal-catalyzed transformations with derivatized compounds, cannot be generated due to the absence of published studies on this specific molecule.

The investigation included searches for:

Direct metal-catalyzed reactions involving 5-formyl-2-methoxyphenyl 1-naphthoate.

Cross-coupling strategies employing derivatives of this compound.

Synthetic routes that might involve or suggest subsequent metal-catalyzed functionalization.

Inclusion in broader studies of related methoxy-substituted benzaldehydes or naphthoate esters.

While general methodologies for metal-catalyzed reactions on structurally similar compounds are well-documented, there is no specific data available for "5-formyl-2-methoxyphenyl 1-naphthoate" itself. This indicates that the compound is likely not a widely studied substrate in the context of metal-catalyzed cross-coupling reactions within the public domain of scientific research.

Therefore, the creation of a scientifically accurate article adhering to the user's specific outline and content requirements is not possible at this time.

Derivatization Strategies and Analogue Synthesis for Academic Research Applications

Systematic Modifications of the Formyl Functional Group

The aldehyde, or formyl group, is a highly versatile functional handle for synthetic transformations. Its electrophilic carbon and adjacent acidic protons (in some contexts, though not directly on the aromatic ring) allow for a multitude of reactions, making it a primary target for derivatization.

The carbonyl carbon of the formyl group is susceptible to nucleophilic attack by nitrogen-containing compounds, leading to the formation of carbon-nitrogen double bonds through condensation reactions. These reactions are typically straightforward and high-yielding.

Oximes: The reaction of an aldehyde with hydroxylamine (B1172632) results in the formation of an oxime. wikipedia.orgbyjus.com This conversion is generally achieved by treating 5-formyl-2-methoxyphenyl 1-naphthoate (B1232437) with hydroxylamine hydrochloride (NH₂OH·HCl) in a weakly acidic or basic medium. nih.govyccskarad.comresearchgate.net The resulting oxime can exist as E/Z stereoisomers.

Hydrazones: Hydrazones are synthesized by the condensation of an aldehyde with hydrazine (B178648) (N₂H₄) or its substituted derivatives (e.g., phenylhydrazine). wikipedia.org This reaction is a common method for creating highly conjugated systems. bohrium.com The reaction proceeds by heating the parent compound with the corresponding hydrazine, often with acid catalysis. nih.gov

Imines (Schiff Bases): Imines are formed through the reaction of the formyl group with primary amines (R-NH₂). The reaction typically requires heating and sometimes the use of a dehydrating agent or Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the imine product. rsc.orgbeilstein-journals.org

| Starting Material | Reagent | Product Class | General Structure of Product Moiety |

|---|---|---|---|

| 5-formyl-2-methoxyphenyl 1-naphthoate | Hydroxylamine (NH₂OH) | Oxime | -CH=N-OH |

| 5-formyl-2-methoxyphenyl 1-naphthoate | Hydrazine (R-NHNH₂) | Hydrazone | -CH=N-NH-R |

| 5-formyl-2-methoxyphenyl 1-naphthoate | Primary Amine (R-NH₂) | Imine (Schiff Base) | -CH=N-R |

The oxidation state of the formyl group can be readily altered, providing access to corresponding carboxylic acid and primary alcohol derivatives.

Carboxylic Acid Derivatives: The formyl group can be oxidized to a carboxylic acid using a variety of standard oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like silver oxide (Ag₂O) in the Tollens' test. This converts the -CHO group to a -COOH group, yielding 4-methoxy-3-(1-naphthoyloxy)benzoic acid.

Alcohol Derivatives: The formyl group is easily reduced to a primary alcohol (-CH₂OH). wikipedia.org This reduction can be accomplished through catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or with hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). organic-chemistry.org The use of NaBH₄ is often preferred for its chemoselectivity, as it typically does not reduce the ester functionality. The product of this reaction is (2-methoxy-5-(hydroxymethyl)phenyl) 1-naphthoate.

| Transformation | Reagent Class | Specific Reagents (Examples) | Resulting Functional Group |

|---|---|---|---|

| Oxidation | Oxidizing Agents | KMnO₄, Jones Reagent, Ag₂O | Carboxylic Acid (-COOH) |

| Reduction | Reducing Agents | NaBH₄, LiAlH₄, H₂/Pd | Primary Alcohol (-CH₂OH) |

Substituent Effects and Modifications on the Methoxy-Phenyl Moiety

The methoxy (B1213986) (-OCH₃) group on the phenyl ring is a strong electron-donating group through resonance, significantly influencing the ring's reactivity. libretexts.org It acts as an ortho-para director for electrophilic aromatic substitution, meaning that any further substitution on the ring would preferentially occur at the positions ortho or para to the methoxy group. libretexts.orgpurechemistry.org However, the existing formyl and ester groups, which are electron-withdrawing, will deactivate the ring and direct to meta positions relative to themselves, leading to complex regiochemical outcomes in substitution reactions.

For research purposes, modification of this moiety can be valuable:

O-Demethylation: The methoxy group can be cleaved to a hydroxyl group (-OH) using reagents like boron tribromide (BBr₃). This transformation provides access to a phenolic analogue, which can serve as a handle for further functionalization, such as etherification or esterification.

Bioisosteric Replacement: In medicinal chemistry and chemical biology research, replacing the methoxy group with a bioisostere can modulate the compound's properties. tandfonline.compressbooks.pub For example, replacing -OCH₃ with a fluorine atom can alter electronic properties and block metabolic O-demethylation without significantly changing the steric profile. tandfonline.com Using a deuterated methoxy group (-OCD₃) can be a strategy to investigate the kinetic isotope effect on metabolism at that site. tandfonline.com

Structural Elaboration and Variation of the Naphthoate Ester Moiety

The naphthoate ester provides a large, lipophilic domain to the molecule. Variation of this part of the structure is a key strategy for exploring how size, shape, and electronics of this moiety affect its properties.

Two primary strategies for its modification include:

Varying the Phenolic Component: The ester can be hydrolyzed under basic conditions (e.g., using NaOH) to yield 1-naphthoic acid and 5-formyl-2-methoxyphenol. This phenol (B47542) can then be re-esterified with a library of different acyl chlorides or carboxylic acids (using coupling agents like DCC or EDC) to generate a wide range of analogues with different ester groups.

Varying the Naphthoate Component: The synthesis can be approached in a convergent manner. 5-formyl-2-methoxyphenol can be reacted with various substituted naphthoyl chlorides or other aromatic acyl chlorides. Modern cross-coupling reactions, such as Suzuki or Stille couplings, can be employed on a precursor like 5-formyl-2-methoxyphenyl 4-bromobenzoate (B14158574) to introduce a wide variety of aryl and heteroaryl groups in place of the naphthyl group. nih.gov

Synthesis of Conformationally Restricted Analogues for Mechanistic Probes

The single bonds connecting the phenyl ring to the ester oxygen and the ester carbonyl to the naphthyl ring allow for considerable rotational freedom. To study the importance of specific conformations, conformationally restricted analogues can be synthesized. These rigid structures act as mechanistic probes by locking the molecule into a specific spatial arrangement.

Strategies to achieve this include:

Bridging: Introducing a chemical bridge to link the phenyl and naphthyl rings can create a rigid, cyclic system. For example, if a suitable functional group is present on the naphthyl ring (e.g., a methyl group at the 8-position), an intramolecular Friedel-Crafts reaction or other cyclization strategies could be employed to form a new ring connecting the two aromatic systems.

Atropisomerism: The introduction of bulky substituents ortho to the connecting bonds can hinder free rotation, potentially leading to stable, separable atropisomers. researchgate.net Synthesizing atropisomerically pure compounds via dynamic kinetic resolution can provide valuable tools for studying stereospecific interactions. d-nb.info The synthesis of cyclic biaryl compounds is a known strategy for creating structures with highly restricted flexibility. nih.gov

Design and Synthesis of Labeled Analogues for Spectroscopic Studies

Isotopically labeled analogues are indispensable tools for mechanistic studies, ligand binding assays, and in vivo imaging.

NMR Spectroscopy: For Nuclear Magnetic Resonance (NMR) studies, stable isotopes such as ²H (deuterium), ¹³C, and ¹⁵N are incorporated into the molecule. nih.govacs.org This can be achieved by using labeled starting materials during the synthesis.

¹³C-labeling: A ¹³C-labeled formyl group can be introduced using a ¹³C-labeled formylating agent.

²H-labeling: A deuterated methoxy group (-OCD₃) can be installed using a deuterated methylating agent (e.g., CD₃I) on the corresponding phenol precursor. This is useful for studying metabolic stability and for simplifying ¹H NMR spectra.

¹⁵N-labeling: If derivatives such as imines, oximes, or hydrazones are synthesized, ¹⁵N can be incorporated by using ¹⁵N-labeled amines, hydroxylamine, or hydrazine, respectively.

Positron Emission Tomography (PET): For PET imaging, a short-lived positron-emitting radionuclide, most commonly fluorine-18 (B77423) (¹⁸F), is incorporated. nih.govmdpi.com This requires the synthesis of a suitable precursor that allows for late-stage radiofluorination. For example, a precursor with a nitro or trimethylstannyl group on either the phenyl or naphthyl ring could be synthesized. Nucleophilic substitution with [¹⁸F]fluoride would then yield the desired PET tracer. tandfonline.commdpi.com

| Isotope | Application | Synthetic Strategy Example |

|---|---|---|

| ¹³C | NMR Spectroscopy | Use of a ¹³C-labeled formylating agent (e.g., ¹³CHCl₃ in the Reimer-Tiemann reaction). |

| ²H (Deuterium) | NMR, Metabolic Studies | Methylation of 5-formyl-2-hydroxyphenol with deuterated methyl iodide (CD₃I). |

| ¹⁵N | NMR Spectroscopy | Reaction of the formyl group with ¹⁵N-labeled hydroxylamine (¹⁵NH₂OH). |

| ¹⁸F | PET Imaging | Nucleophilic radiofluorination of a nitro- or stannyl-precursor on an aromatic ring. |

Molecular Recognition and Intermolecular Interaction Studies of 5 Formyl 2 Methoxyphenyl 1 Naphthoate

Investigation of Non-Covalent Interactions

Comprehensive searches for detailed studies on the non-covalent interactions of 5-formyl-2-methoxyphenyl 1-naphthoate (B1232437) did not yield specific research focused exclusively on this compound. However, based on its structural components—a naphthyl group, a substituted phenyl ring, a formyl group, and a methoxy (B1213986) group—it is possible to infer the types of interactions it is likely to participate in, drawing from general principles of molecular interactions.

Hydrogen Bonding Networks

The 5-formyl-2-methoxyphenyl 1-naphthoate molecule possesses potential hydrogen bond acceptors in the oxygen atoms of the formyl, methoxy, and ester carbonyl groups. The formyl group's carbonyl oxygen would be the most prominent acceptor. While the molecule itself lacks strong hydrogen bond donors, in a crystalline state or in the presence of protic solvents or biological macromolecules, it could engage in hydrogen bonding. For instance, weak C–H···O interactions, where an activated aromatic or formyl hydrogen acts as a donor, could contribute to the crystal packing. In a biological context, the carbonyl oxygen could interact with donor groups like the hydroxyl of serine or threonine, or the amino group of asparagine or glutamine residues in a protein binding pocket.

π-Stacking and Aromatic Interactions

The electron-rich naphthalene (B1677914) ring system and the substituted benzene (B151609) ring are prime candidates for π-stacking interactions. nih.govmdpi.com These non-covalent interactions are crucial for molecular self-assembly and the stabilization of protein-ligand complexes. d-nb.info The interactions can occur in several geometries, including face-to-face, parallel-displaced, and T-shaped (edge-to-face) arrangements. nih.govmdpi.com The specific geometry and strength of these interactions are influenced by the electronic nature of the aromatic rings. The methoxy group on the phenyl ring is an electron-donating group, which can influence the electrostatic potential of the ring and thereby modulate the nature of the π-stacking. Similarly, the naphthyl group can interact with aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan in a biological target. nih.gov

Ligand-Target Binding Studies (In Vitro and Mechanistic Focus)

No specific in vitro or mechanistic ligand-target binding studies for 5-formyl-2-methoxyphenyl 1-naphthoate were identified in the available literature. The following sections outline the types of studies that would be necessary to elucidate its potential biological activity.

Enzyme Kinetic Assays for Inhibition Mechanism Elucidation

To determine if 5-formyl-2-methoxyphenyl 1-naphthoate acts as an enzyme inhibitor, a series of kinetic assays would be required. These experiments would involve measuring the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the compound and the enzyme's substrate. By analyzing the data using models such as Michaelis-Menten kinetics and Lineweaver-Burk plots, the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) could be determined.

Below is a hypothetical data table illustrating the kind of results that would be obtained from such an assay, leading to the determination of key inhibitory constants.

| Substrate Concentration [S] (μM) | Initial Velocity (V₀) without Inhibitor (μM/min) | Initial Velocity (V₀) with Inhibitor (μM/min) |

| 10 | 0.25 | 0.15 |

| 20 | 0.40 | 0.26 |

| 40 | 0.57 | 0.40 |

| 80 | 0.73 | 0.57 |

| 160 | 0.85 | 0.73 |

From such data, kinetic parameters like the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ) in the presence and absence of the inhibitor could be calculated to elucidate the inhibition mechanism and determine the inhibition constant (Kᵢ).

Receptor Binding Studies and Allosteric Modulation Investigations

To investigate the interaction of 5-formyl-2-methoxyphenyl 1-naphthoate with a specific receptor, radioligand binding assays would be a primary tool. These assays measure the ability of the compound to displace a known radiolabeled ligand from its receptor. A high affinity of the compound for the receptor would result in the displacement of the radioligand at low concentrations.

Should the compound be suspected of being an allosteric modulator, further studies would be necessary. Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, and they can either enhance (positive allosteric modulator, PAM) or reduce (negative allosteric modulator, NAM) the affinity and/or efficacy of the endogenous ligand. nih.govrsc.org Functional assays, such as measuring downstream signaling events (e.g., cAMP accumulation or calcium mobilization) in the presence of a constant concentration of the orthosteric agonist and varying concentrations of the potential modulator, would reveal any allosteric effects. nih.gov

The following table represents hypothetical data from a functional assay investigating positive allosteric modulation.

| Orthosteric Agonist Concentration (nM) | Response (% of Max) without Modulator | Response (% of Max) with Modulator (1 μM) |

| 0.1 | 10 | 25 |

| 1 | 30 | 55 |

| 10 | 50 | 80 |

| 100 | 75 | 95 |

| 1000 | 90 | 100 |

This type of data would indicate that the compound enhances the response to the orthosteric agonist, characteristic of a positive allosteric modulator.

Supramolecular Assembly and Host-Guest Chemistry with Macrocyclic Receptors

The assembly of supramolecular structures through host-guest chemistry involves the non-covalent binding of a guest molecule within the cavity of a host molecule, typically a macrocycle. The structure of 5-formyl-2-methoxyphenyl 1-naphthoate suggests it could act as a guest for various macrocyclic receptors, such as cyclodextrins, calixarenes, and pillararenes. frontiersin.org The binding mechanism would likely be driven by a combination of hydrophobic interactions and hydrogen bonding.

The large, hydrophobic 1-naphthoate moiety is the most probable part of the molecule to be encapsulated within the cavity of a macrocyclic host. Studies on similar naphthalene-containing molecules, such as beta-naphthol, have demonstrated their ability to form inclusion complexes with beta-cyclodextrin. In these complexes, the naphthalene ring is situated inside the hydrophobic cavity of the cyclodextrin (B1172386). nih.gov This interaction is thermodynamically favorable as it releases high-energy water molecules from the cavity into the bulk solvent.

Given this precedent, it is hypothesized that the 1-naphthoate group of 5-formyl-2-methoxyphenyl 1-naphthoate would be included in the cavity of a macrocycle like β-cyclodextrin. The more polar 5-formyl-2-methoxyphenyl portion, with its potential for hydrogen bonding via the formyl group's oxygen, would likely remain at the rim of the macrocycle, interacting with the hydroxyl groups of the cyclodextrin or the surrounding solvent.

The stoichiometry of such a complex would likely be 1:1. The stability of the inclusion complex can be characterized by its formation constant (Kf), which is a measure of the equilibrium between the free and complexed species. For analogous systems, these constants are typically determined using spectroscopic techniques like fluorescence or NMR titration. For example, the ternary inclusion complex of β-naphthol/sodium lauryl sulfate/β-cyclodextrin was found to have a formation constant of (5.48 ± 0.13) x 10³ L²/mol². nih.gov

Table 1: Predicted Host-Guest Interactions with β-Cyclodextrin

| Interacting Moiety of Guest | Probable Location | Driving Forces for Interaction |

| 1-Naphthoate Group | Inside β-Cyclodextrin Cavity | Hydrophobic effect, van der Waals forces |

| 5-Formyl-2-methoxyphenyl Group | At the Rim of the Cavity | Hydrogen bonding, dipole-dipole interactions |

Biophysical Characterization of Interactions with Nucleic Acids (DNA/RNA)

The structural characteristics of 5-formyl-2-methoxyphenyl 1-naphthoate suggest two primary modes of interaction with nucleic acids like DNA and RNA: intercalation of the naphthyl group and covalent modification by the aldehyde group.

Intercalation: The 1-naphthoate moiety possesses a planar aromatic structure, a common feature of molecules that can intercalate between the base pairs of double-stranded DNA. researchgate.net This mode of binding involves the insertion of the flat ring system between adjacent base pairs, leading to a distortion of the DNA helix. Such interactions are typically stabilized by π-stacking with the DNA bases. Naphthalene derivatives have been studied as DNA base analogues and have been incorporated into DNA oligonucleotides, highlighting the compatibility of the naphthalene structure with the DNA helix. nih.gov The biological activity of some acridine (B1665455) compounds, which also contain planar polycyclic aromatic systems, is attributed to their ability to intercalate within double-stranded DNA. researchgate.net Spectroscopic methods such as UV-Vis absorption, fluorescence spectroscopy, and circular dichroism are commonly used to study intercalation. An increase in the melting temperature (Tm) of DNA upon binding of a ligand is also a strong indicator of intercalation.

Covalent Adduct Formation: The formyl (aldehyde) group on the phenyl ring introduces a site for potential covalent reaction with nucleophilic sites on nucleic acid bases. nih.gov Aldehydes are known to be reactive electrophiles that can form adducts with DNA, which can be a source of genotoxicity. uclouvain.be The most common reaction is the formation of a Schiff base with the exocyclic amino groups of DNA bases, particularly the N² position of guanine. nih.govacs.org This type of reaction can lead to the formation of DNA adducts and even DNA-protein crosslinks, which are deleterious to genome stability. frontiersin.org The reactivity of aldehydes towards DNA is a well-studied phenomenon, with compounds like formaldehyde (B43269) and acetaldehyde (B116499) known to readily form adducts with deoxyguanosine. acs.org

Therefore, 5-formyl-2-methoxyphenyl 1-naphthoate has the potential to be a bifunctional DNA-modifying agent. It could initially bind non-covalently through intercalation, which would position the aldehyde group in proximity to the DNA bases, facilitating a subsequent covalent reaction. This dual-mode interaction could lead to potent biological activity.

Table 2: Potential Modes of Interaction with DNA

| Interacting Moiety | Mode of Interaction | Mechanism | Potential Consequences |

| 1-Naphthoate Group | Intercalation | π-stacking between the naphthalene ring and DNA base pairs. researchgate.netnih.gov | DNA helix distortion, inhibition of replication and transcription. |

| 5-Formyl Group | Covalent Adduct Formation | Reaction with exocyclic amino groups of bases (e.g., guanine) to form Schiff bases. nih.govacs.org | Formation of DNA adducts, DNA-protein crosslinks, potential mutagenicity. uclouvain.befrontiersin.org |

Application of 5 Formyl 2 Methoxyphenyl 1 Naphthoate As a Chemical Probe or Scaffold in Research

Utility as a Synthetic Intermediate for Complex Natural Product Synthesis

The vanillin (B372448) moiety of 5-formyl-2-methoxyphenyl 1-naphthoate (B1232437) serves as a valuable starting point for the synthesis of more complex molecules, including natural products. Vanillin itself, a widely available and renewable resource, is a common precursor in the synthesis of various bioactive compounds and polymers. flavorfrenzy.combiowayorganicinc.com The aldehyde group is particularly versatile, allowing for chain extension through various carbon-carbon bond-forming reactions.

The aldehyde functionality can undergo a range of transformations, making it a key handle for synthetic elaboration. These reactions include:

Aldol condensation: Reaction with enolates to form β-hydroxy carbonyl compounds.

Wittig reaction: Conversion of the aldehyde to an alkene.

Grignard and organolithium addition: Formation of secondary alcohols.

Reductive amination: Synthesis of secondary and tertiary amines.

The naphthoate group can serve as a protecting group for the phenolic hydroxyl of the vanillin core, which can be removed under specific conditions to allow for further functionalization. Alternatively, the naphthoate ester itself can be a target for modification or can influence the stereochemical outcome of reactions at other sites in the molecule. The synthesis of vanillin derivatives is a crucial step in the generation of novel compounds with potential biological activities. nih.govaip.org

| Functional Group | Reaction Type | Potential Product |

|---|---|---|

| Aldehyde | Wittig Reaction | Stilbene derivative |

| Aldehyde | Reductive Amination | Substituted benzylamine |

| Ester | Saponification | 5-formyl-2-methoxyphenol and 1-naphthoic acid |

| Aromatic Ring | Electrophilic Aromatic Substitution | Further substituted aromatic core |

Application in Fluorescent Labeling and Mechanistic Studies (Non-Imaging)

The naphthyl moiety in 5-formyl-2-methoxyphenyl 1-naphthoate is a well-known fluorophore. Naphthalene (B1677914) and its derivatives are extensively used as fluorescent probes due to their high quantum yields and sensitivity to the local environment. researchgate.netrsc.org The fluorescence of the naphthoate group can be influenced by the electronic nature of the rest of the molecule and can be modulated by chemical reactions occurring at the aldehyde or ester functionalities.

This property can be exploited in non-imaging mechanistic studies. For instance, a reaction that consumes the aldehyde group could lead to a change in the fluorescence intensity or a shift in the emission wavelength of the naphthoate fluorophore. This change can be monitored to study the kinetics of a reaction or to probe the binding of the molecule to a substrate. The development of fluorescent probes for detecting specific analytes or enzymatic activities is a significant area of research. nih.govnih.gov

| Property | Potential Application |

|---|---|

| Intrinsic fluorescence of the naphthyl group | Tracking the molecule in a non-biological system |

| Changes in fluorescence upon reaction | Real-time monitoring of reaction kinetics |

| Environmental sensitivity of fluorescence | Probing the polarity of a microenvironment |

Investigation as a Ligand or Pre-Ligand in Academic Catalysis (Homogeneous and Heterogeneous)

The aldehyde and the ortho-methoxy group of the vanillin portion of the molecule can act as coordination sites for metal ions, making 5-formyl-2-methoxyphenyl 1-naphthoate a potential ligand in catalysis. More commonly, the aldehyde serves as a synthetic handle for the preparation of more complex ligands, such as Schiff bases. ijoer.com The condensation of the aldehyde with a primary amine yields an imine, and if the amine contains another donor atom, a bidentate or multidentate Schiff base ligand is formed.

These Schiff base ligands, derived from vanillin and its analogs, can form stable complexes with a variety of transition metals and have been used in both homogeneous and heterogeneous catalysis. ijoer.com The catalytic activity of such complexes can be tuned by modifying the electronic and steric properties of the ligand. The 1-naphthoate group, while not directly involved in coordination, could influence the solubility and stability of the resulting metal complex.

| Ligand Type | Potential Metal Complex | Potential Catalytic Reaction |

|---|---|---|

| Direct coordination of aldehyde and ether | Lewis acid complexes | Aldol reactions, Diels-Alder reactions |

| Schiff base derivative | Transition metal complexes (e.g., with Cu, Ni, Pd) | Oxidation, reduction, cross-coupling reactions |

Role as a Model Compound for Spectroscopic Method Development

Due to its well-defined structure containing multiple distinct functional groups (aldehyde, ether, ester, and two different aromatic systems), 5-formyl-2-methoxyphenyl 1-naphthoate can serve as an excellent model compound for the development and validation of spectroscopic methods. acs.orgnih.gov Each functional group gives rise to characteristic signals in various spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

For instance, in ¹H NMR spectroscopy, the aldehyde proton would appear as a distinct singlet at a downfield chemical shift, while the aromatic protons of the two different rings would have characteristic splitting patterns. In IR spectroscopy, the carbonyl stretches of the aldehyde and the ester would be clearly distinguishable. This compound could be used to:

Calibrate spectroscopic instruments.

Serve as a reference standard in quantitative analyses.

Test new pulse sequences in NMR or new derivatization techniques in mass spectrometry. nih.gov

The study of how the electronic communication between the different parts of the molecule affects the spectroscopic signals can also provide valuable insights for the analysis of more complex, related structures.

| Spectroscopic Technique | Expected Characteristic Signal |

|---|---|

| ¹H NMR | Aldehyde proton singlet (~9-10 ppm), distinct aromatic proton signals |

| ¹³C NMR | Aldehyde and ester carbonyl carbons (~190 and ~165 ppm, respectively) |

| IR | C=O stretching frequencies for aldehyde and ester (~1700 and ~1735 cm⁻¹, respectively) |

| UV-Vis | Absorption bands corresponding to the phenyl and naphthyl chromophores |

Emerging Research Directions and Advanced Methodologies for 5 Formyl 2 Methoxyphenyl 1 Naphthoate Research

Integration of Artificial Intelligence and Machine Learning in Synthetic Route Design

| Disconnection Bond | Precursor 1 | Precursor 2 | Synthetic Reaction Type |

| Ester C-O Bond | 1-Naphthoyl chloride | 5-Formyl-2-methoxyphenol | Esterification |

| Naphthyl-Carbonyl C-C Bond | 1-Bromonaphthalene | Carbon monoxide source & 5-formyl-2-methoxyphenol | Carbonylative Coupling |

| Phenyl-Oxygen C-O Bond | 1-Naphthoic acid | 5-Formyl-2-methoxybromobenzene | Nucleophilic Aromatic Substitution |

| Formyl C-C Bond | 2-Methoxy-4-bromophenyl 1-naphthoate (B1232437) | Formylating agent | Formylation |

Real-time Spectroscopic Monitoring and Kinetic Analysis of Reactions

The synthesis of 5-formyl-2-methoxyphenyl 1-naphthoate involves multi-step reactions where precise control of reaction parameters is crucial for maximizing yield and minimizing impurities. Real-time spectroscopic techniques, such as in-situ Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for continuous monitoring of reaction progress. These methods provide immediate feedback on the concentration of reactants, intermediates, and products without the need for sample extraction.

Advanced Physical Organic Chemistry Techniques for Elucidating Reaction Pathways

A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of 5-formyl-2-methoxyphenyl 1-naphthoate is fundamental to controlling its chemical behavior. Advanced physical organic chemistry techniques offer the tools to dissect these complex reaction pathways.

Isotopic labeling is a powerful technique to trace the fate of specific atoms throughout a reaction. For example, by using an ¹⁸O-labeled 2-methoxyphenol in the esterification reaction, the mechanism of ester formation (acyl-oxygen cleavage versus alkyl-oxygen cleavage) can be definitively determined by locating the ¹⁸O in the final product or the water byproduct. Similarly, deuterium (B1214612) labeling can be used to study the mechanism of the formylation step.

Computational modeling , employing Density Functional Theory (DFT) and other quantum chemical methods, can be used to map the potential energy surface of a reaction. This allows for the theoretical calculation of transition state structures and energies, providing a detailed picture of the reaction pathway. For a molecule like 5-formyl-2-methoxyphenyl 1-naphthoate, computational studies can predict the most likely sites for electrophilic or nucleophilic attack and rationalize the observed regioselectivity in its synthesis.

Exploration of Unconventional Reactivity and Novel Catalytic Systems

The functional groups present in 5-formyl-2-methoxyphenyl 1-naphthoate—an aldehyde, a methoxy (B1213986) group, and a naphthoate ester—offer a rich landscape for exploring unconventional reactivity. For instance, the formyl group is not only a key synthetic handle but can also participate in unexpected reactions, such as electrophilic substitution under certain conditions.

The development of novel catalytic systems is another exciting frontier. For the synthesis of the core structure, new catalysts could offer milder reaction conditions, higher selectivity, and improved sustainability. For example, recent advancements in palladium-catalyzed carbonylation reactions could provide alternative routes to introduce the formyl group. Furthermore, novel transesterification catalysts, including solid acid or base catalysts, could offer more environmentally friendly alternatives to traditional methods for the synthesis of the naphthoate ester. The "ester dance" reaction, a recently discovered palladium-catalyzed translocation of ester groups on an aromatic ring, could potentially be applied to isomerize or modify the structure of 5-formyl-2-methoxyphenyl 1-naphthoate.

Table 2: Examples of Novel Catalytic Approaches Potentially Applicable to 5-Formyl-2-methoxyphenyl 1-naphthoate Synthesis

| Reaction Type | Catalytic System | Potential Advantage |

| Formylation | Palladium/DABCO with formic acid | Phosphine-free, uses a stable CO source |

| Esterification | Solid acid catalysts (e.g., sulfated zirconia) | Reusable, reduced waste |

| Transesterification | Heterogeneous base catalysts (e.g., CaO, MgO) | High activity, low cost |

| Isomerization | Palladium complexes for "ester dance" | Access to novel isomers |

Development of New Analytical Methodologies for Complex Mixture Analysis

The synthesis and subsequent reactions of 5-formyl-2-methoxyphenyl 1-naphthoate can lead to complex mixtures containing starting materials, the desired product, isomers, and byproducts. The development of advanced analytical methodologies is crucial for the accurate identification and quantification of each component.

Hyphenated chromatographic techniques , such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for the separation and identification of components in complex mixtures. High-resolution mass spectrometry can provide exact mass measurements, aiding in the elemental composition determination of unknown impurities. Tandem mass spectrometry (MS/MS) can be particularly useful for differentiating between positional isomers, a common challenge in the analysis of substituted aromatic compounds.

Furthermore, techniques like two-dimensional gas chromatography (GCxGC) can offer significantly enhanced separation power for very complex samples. The coupling of these advanced separation techniques with various detectors provides a comprehensive analytical toolkit for ensuring the purity and quality of 5-formyl-2-methoxyphenyl 1-naphthoate and for studying its behavior in various chemical systems.

Q & A

Q. How can computational methods predict the pharmacological activity of 5-formyl-2-methoxyphenyl 1-naphthoate derivatives?

- Methodological Answer : Perform molecular docking with target proteins (e.g., CYP450 enzymes) using AutoDock Vina. Validate predictions with in vitro assays (e.g., cytochrome inhibition tests). QSAR models trained on IC data from analogs (e.g., antifungal benzoates) can prioritize derivatives for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.